Lipophilicity Advantage: XLogP3-AA Comparison Across Five In-Class Analogues
The target compound exhibits the highest computed lipophilicity (XLogP3-AA = 1.7) among the five most structurally proximal pyrazole butanenitrile analogues, surpassing the 4-chloro-des-dimethyl analogue by Δ0.8 log units, the 3,5-dimethyl-des-chloro analogue by Δ0.6 log units, and the unsubstituted parent scaffold by Δ1.4 log units [1]. Lipophilicity differences of this magnitude are generally sufficient to alter membrane permeability, plasma protein binding, and metabolic stability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile: 0.6; 3-(4-Chloro-1H-pyrazol-1-yl)butanenitrile: 0.9; 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanenitrile: 1.1; 3-(1H-Pyrazol-1-yl)butanenitrile: 0.3 |
| Quantified Difference | ΔXLogP = +0.6 to +1.4 versus analogues |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Procurement for lead optimization: higher lipophilicity may be essential for crossing lipid bilayers in cell-based assays or oral absorption, and substituting a less lipophilic analogue risks losing cellular activity.
- [1] PubChem computed XLogP3-AA values for pyrazole butanenitrile analogues (CIDs 23006140, 19616594, 19616524, 19616593, 19616526). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General SAR guidance on ΔLogP thresholds. View Source
